1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that falls within the category of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases, which are critical in cancer and other diseases. The compound's structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorobenzyl group and a cyclohexyl amine moiety.
The synthesis and characterization of this compound have been documented in various scientific studies and patents, highlighting its potential applications in drug development. Notably, research has focused on its role as a kinase inhibitor, specifically targeting the RET protein kinase, which is implicated in several cancers.
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as:
The synthesis of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several key steps:
The molecular structure of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Key structural data include bond lengths and angles that are consistent with expected values for similar compounds. For instance:
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for amines and aromatic compounds:
Reactions are often monitored using techniques such as thin-layer chromatography to ensure completion and purity before purification steps.
The primary mechanism of action for 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific kinases:
In vitro studies have demonstrated effective inhibition at nanomolar concentrations against RET phosphorylation in various cancer cell lines.
The physical and chemical properties of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are crucial for its application in drug development:
The primary applications of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling effective mimicry of adenosine triphosphate (ATP) in kinase binding pockets. This bicyclic heterocyclic system serves as a versatile pharmacophore for designing targeted cancer therapies, particularly kinase inhibitors that disrupt oncogenic signaling pathways. The scaffold’s synthetic versatility allows strategic modifications at N1, C3, C4, and C6 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. Recent drug discovery efforts have leveraged this core to develop inhibitors against diverse targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclin-dependent kinases (CDKs) [3] [9].
Pyrazolo[3,4-d]pyrimidines competitively inhibit kinase ATP-binding sites through three-dimensional complementarity with the adenine-binding region. Their planar structure enables π-π stacking interactions with conserved phenylalanine residues, while substituents at the 4-amino position extend into adjacent hydrophobic regions. For example, compound 12b (a pyrazolo[3,4-d]pyrimidine derivative) inhibits VEGFR-2 at nanomolar concentrations (IC₅₀ = 0.063 ± 0.003 μM) by forming hydrogen bonds with Cys919 in the hinge region and occupying the hydrophobic back pocket [4]. Similarly, derivatives like PP1 and PP2 inhibit Src family kinases through hinge region interactions, demonstrating the scaffold’s broad applicability [6].
Table 1: Kinase Inhibition Profiles of Representative Pyrazolo[3,4-d]pyrimidines
Compound | Kinase Target | IC₅₀ (μM) | Cellular Activity | Structural Features |
---|---|---|---|---|
12b [4] | VEGFR-2 | 0.063 ± 0.003 | MDA-MB-468 IC₅₀ = 3.343 ± 0.13 μM | 4-Amino linker, hydrophobic tail |
PP2 [6] | Src | 0.005 | N/A | 4-Amino, 5-(4-chlorophenyl), 7-(t-butyl) |
Compound V [3] | EGFR | <0.001 | A549 IC₅₀ = 8.21 μM | Aniline spacer, halogenated aryl head |
The development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors follows a pharmacophore evolution informed by crystallographic studies:
Critical pharmacophoric elements include:
Table 2: Binding Interactions of Optimized Pyrazolo[3,4-d]pyrimidines
Region | Functional Group | Interaction Type | Target Kinase Residues |
---|---|---|---|
Adenine pocket | Pyrazolo[3,4-d]pyrimidine core | π-Stacking, van der Waals | EGFR: Phe723, Leu694; VEGFR-2: Cys919 |
Hydrophobic region I | 2-Chlorobenzyl/4-chlorobenzyl | Halogen bonding, hydrophobic | EGFR: Thr790; VEGFR-2: Leu840 |
Linker region | 4-Amino group | Hydrogen bond with backbone carbonyl | EGFR: Met793; VEGFR-2: Glu885 |
Hydrophobic region II | N-Cyclohexyl | Hydrophobic, CH-π | EGFR: Leu792; VEGFR-2: Asp1046 |
The strategic design of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine incorporates substitutions validated through structure-activity relationship (SAR) studies:
Chlorine atom mediates halogen bonding with kinase hinge residues (e.g., EGFR Cys797) [3]
C4-N-Cyclohexylamine:
Enhanced metabolic stability versus aryl amines (e.g., aniline) due to reduced cytochrome P450 oxidation [6]
Synthetic Accessibility: Prepared via sequential:
Table 3: SAR Analysis of Pyrazolo[3,4-d]pyrimidine Substituents
Position | Group | Effect on Potency | Effect on Selectivity |
---|---|---|---|
N1 | 2-Chlorobenzyl | ↑ Hydrophobic contact (Region I) | ↑ Kinase specificity versus PKC isoforms |
4-Chlorobenzyl [1] | Moderate EGFR inhibition (IC₅₀ ~0.1 μM) | Moderate selectivity | |
Phenyl [10] | Weak activity (IC₅₀ >10 μM) | Low selectivity | |
C4 | N-Cyclohexyl | Strong Region II occupancy (IC₅₀ ↓ 5-fold vs phenyl) | ↑ 3-fold versus Src family kinases |
N-Diethyl [5] | Reduced cellular penetration | Increased off-target effects | |
N-Piperidinyl | Moderate VEGFR-2 inhibition | HepG2 cytotoxicity issues |
The compound’s balanced inhibition profile stems from synergistic steric and electronic effects: the 2-chlorobenzyl group’s ortho-substitution prevents π-stacking distortions observed with para-substituted analogs, while the cyclohexylamine’s equatorial conformation maximizes hydrophobic contact. This configuration demonstrates 8.21 μM anti-proliferative activity against A549 cells, outperforming first-generation derivatives by >50% [3] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: